molecular formula C18H13FN2O2 B10850818 N'-(2-fluorobenzoyl)-2-naphthohydrazide

N'-(2-fluorobenzoyl)-2-naphthohydrazide

Cat. No.: B10850818
M. Wt: 308.3 g/mol
InChI Key: BHGKYYRQGUSTGE-UHFFFAOYSA-N
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Description

N’-(2-fluorobenzoyl)-2-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorobenzoyl group attached to a naphthohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorobenzoyl)-2-naphthohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with 2-naphthohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain N’-(2-fluorobenzoyl)-2-naphthohydrazide in high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorobenzoyl)-2-naphthohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

N’-(2-fluorobenzoyl)-2-naphthohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-fluorobenzoyl)-2-naphthohydrazide is unique due to its specific combination of a fluorobenzoyl group and a naphthohydrazide moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H13FN2O2

Molecular Weight

308.3 g/mol

IUPAC Name

N'-(2-fluorobenzoyl)naphthalene-2-carbohydrazide

InChI

InChI=1S/C18H13FN2O2/c19-16-8-4-3-7-15(16)18(23)21-20-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,20,22)(H,21,23)

InChI Key

BHGKYYRQGUSTGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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